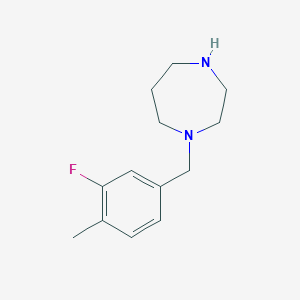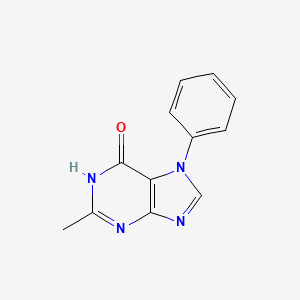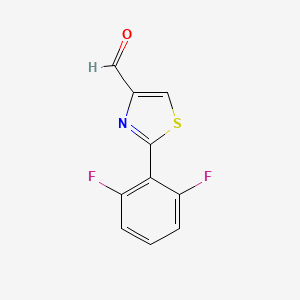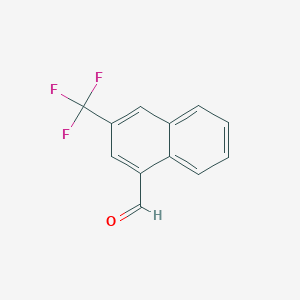
2-(Trifluoromethyl)naphthalene-4-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)naphthalene-4-carboxaldehyde is an organic compound with the molecular formula C12H7F3O and a molecular weight of 224.18 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to the naphthalene ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the metalation of 2-(trifluoromethyl)naphthalene using organometallic reagents such as tert-butyllithium in the presence of potassium tert-butoxide . This is followed by the reaction with carbon dioxide to form the corresponding carboxylic acid, which is then converted to the aldehyde.
Industrial Production Methods
Industrial production methods for 2-(Trifluoromethyl)naphthalene-4-carboxaldehyde are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)naphthalene-4-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2-(Trifluoromethyl)naphthalene-4-carboxylic acid.
Reduction: 2-(Trifluoromethyl)naphthalene-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(Trifluoromethyl)naphthalene-4-carboxaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)naphthalene-4-carboxaldehyde is largely dependent on its chemical structure. The trifluoromethyl group is known to influence the electronic properties of the naphthalene ring, making it more reactive towards electrophilic aromatic substitution reactions. The aldehyde group can also participate in various chemical reactions, such as nucleophilic addition and condensation reactions, which are crucial in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)naphthalene-4-carbonyl chloride: Similar structure but with a carbonyl chloride group instead of an aldehyde group.
1-Chloro-3,4-dihydronaphthalene-2-carboxaldehyde: Similar naphthalene structure but with a chloro group and a different substitution pattern.
Uniqueness
2-(Trifluoromethyl)naphthalene-4-carboxaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound in various chemical syntheses and applications, particularly in the development of molecules with specific electronic and steric characteristics.
Properties
Molecular Formula |
C12H7F3O |
|---|---|
Molecular Weight |
224.18 g/mol |
IUPAC Name |
3-(trifluoromethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H7F3O/c13-12(14,15)10-5-8-3-1-2-4-11(8)9(6-10)7-16/h1-7H |
InChI Key |
DSLYKVOUMWQMKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






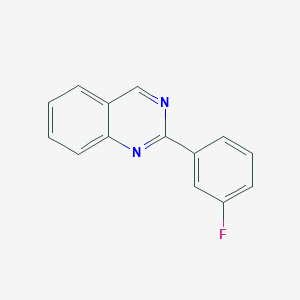



![6-Isopropyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11884290.png)
